4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde
Description
Structural Characterization of 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
This compound possesses a systematic International Union of Pure and Applied Chemistry name that reflects its complex molecular architecture. The compound is officially designated as 4-(3-chlorophenoxy)-3-nitrobenzaldehyde, indicating the presence of a 3-chlorophenoxy group attached to the 4-position of a benzene ring that also contains a nitro substituent at the 3-position and an aldehyde group. The molecular formula C₁₃H₈ClNO₄ demonstrates the incorporation of thirteen carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms within the molecular structure.
The compound carries the Chemical Abstracts Service registry number 320417-03-6, which serves as its unique identifier in chemical databases and literature. The International Chemical Identifier key FLWAMJZFOINMFU-UHFFFAOYSA-N provides a standardized representation of the molecular structure that enables precise identification across different chemical information systems. The Simplified Molecular Input Line Entry System notation C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=O)N+[O-] offers a linear encoding of the molecular structure that captures the connectivity and charge distribution within the molecule.
The systematic identification data reveals that this compound was first catalogued in chemical databases on July 19, 2005, with the most recent modification occurring on May 24, 2025, indicating ongoing research interest and database updates. The compound is also referenced under alternative identifiers including MFCD00138762 in the MDL Information Systems database. These multiple identification systems ensure consistent referencing across different research platforms and facilitate accurate communication within the scientific community.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound exhibits distinctive three-dimensional characteristics that influence its chemical behavior and physical properties. The compound features two benzene rings connected through an ether linkage, with the chlorophenyl ring attached via an oxygen bridge to the nitrobenzaldehyde moiety. This arrangement creates a non-planar molecular structure with specific dihedral angles that determine the overall molecular conformation.
Crystallographic analysis reveals that the compound adopts a specific spatial arrangement in the solid state, with the molecular weight determined to be 277.66 grams per mole. The melting point has been experimentally determined to range between 80-82 degrees Celsius, indicating moderate thermal stability and providing insights into the strength of intermolecular interactions in the crystalline state. The three-dimensional conformational data demonstrates that the molecule exists in multiple conformers, with the most stable configuration determined through computational chemistry methods.
The structural analysis indicates that the aldehyde group and the connected benzene ring maintain coplanar geometry, while the nitro group adopts a specific orientation relative to the aromatic system. The dihedral angle between the two benzene rings has been calculated to be approximately 76 degrees in related nitroaromatic compounds, suggesting similar geometric constraints in this compound. The chlorine substitution pattern on the phenoxy ring influences the overall molecular geometry through steric and electronic effects.
The crystallographic data reveals that the compound exhibits specific packing arrangements in the solid state, with intermolecular interactions governing the crystal structure stability. These interactions include hydrogen bonding between adjacent molecules and van der Waals forces that contribute to the overall crystal lattice energy. The molecular geometry analysis provides essential information for understanding the compound's reactivity patterns and potential applications in synthetic chemistry.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Signatures
The Nuclear Magnetic Resonance spectroscopic analysis of this compound provides detailed information about the molecular structure and electronic environment of individual atoms within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to different hydrogen environments in the aromatic and aldehyde regions. The aldehyde proton typically appears as a distinctive downfield signal around 10 parts per million, reflecting the deshielding effect of the carbonyl group.
The aromatic proton signals appear in the range of 7-8 parts per million, with specific coupling patterns that provide information about the substitution pattern on both benzene rings. The presence of the nitro group and chlorine substituent creates unique chemical shift patterns that can be used for structural identification and purity assessment. The multiplicity of aromatic signals reflects the specific coupling relationships between adjacent and meta-positioned protons on the aromatic rings.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the aldehyde carbon appearing around 190 parts per million. The aromatic carbon signals provide detailed information about the electronic environment of each carbon atom, with the nitro-substituted carbons showing characteristic downfield shifts due to the electron-withdrawing effect of the nitro group. The ether carbon linkage between the two aromatic rings exhibits a specific chemical shift pattern that confirms the phenoxy connection.
The Nuclear Magnetic Resonance data demonstrates that the compound maintains structural integrity in solution, with no evidence of decomposition or rearrangement under standard measurement conditions. The spectral signatures provide valuable fingerprint information for compound identification and can be used to monitor chemical transformations involving this molecule. Integration patterns and coupling constants offer additional structural confirmation and help distinguish this compound from closely related isomers.
Infrared Vibrational Mode Assignments
Infrared spectroscopic analysis of this compound reveals characteristic vibrational modes that correspond to specific functional groups within the molecule. The aldehyde carbonyl group exhibits a strong absorption band around 1700 wavenumbers, which is diagnostic for the presence of the formyl functionality. This carbonyl stretching frequency provides important information about the electronic environment of the aldehyde group and can be used to monitor chemical reactions involving this functional group.
The nitro group displays characteristic asymmetric and symmetric stretching vibrations that appear as strong absorption bands in the infrared spectrum. The asymmetric nitro stretch typically occurs around 1550 wavenumbers, while the symmetric stretch appears near 1350 wavenumbers. These vibrational modes are highly characteristic of nitroaromatic compounds and provide definitive evidence for the presence of the nitro substituent.
Aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 wavenumbers, indicating the presence of aromatic hydrogen atoms. The carbon-carbon aromatic stretching modes manifest as multiple bands in the 1400-1600 wavenumber region, reflecting the complex vibrational coupling within the aromatic ring systems. The phenoxy ether linkage contributes specific vibrational modes that can be identified through careful spectral analysis.
The chlorine substituent influences the overall vibrational pattern through mass effects and electronic perturbations, creating subtle but detectable changes in the aromatic vibrational modes. The infrared spectroscopic data provides a comprehensive vibrational fingerprint that can be used for compound identification, purity assessment, and monitoring of chemical transformations. The combination of multiple characteristic absorption bands ensures reliable identification of this compound in complex mixtures.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides detailed information about the molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 277, corresponding to the molecular weight of the intact molecule. The isotope pattern reflects the presence of chlorine, which exhibits a characteristic distribution due to the natural abundance of chlorine-35 and chlorine-37 isotopes.
The fragmentation pattern reveals specific cleavage pathways that are characteristic of nitroaromatic compounds containing ether linkages. Loss of the nitro group results in a fragment ion that provides information about the remaining molecular framework. The chlorophenoxy substituent can undergo specific fragmentation reactions that generate characteristic product ions useful for structural identification.
Base peak analysis indicates the most stable fragment ion under mass spectrometric conditions, typically corresponding to a resonance-stabilized aromatic cation. The relative abundance of different fragment ions provides information about the preferred fragmentation pathways and the stability of various molecular fragments. These fragmentation patterns serve as a molecular fingerprint for compound identification.
The mass spectrometric data demonstrates that the compound exhibits predictable fragmentation behavior consistent with its structural features. The presence of multiple functional groups creates diverse fragmentation pathways that generate a complex but interpretable mass spectrum. This spectroscopic technique provides valuable information for molecular weight confirmation, structural elucidation, and purity assessment of the compound.
Comparative Structural Analysis with Nitrobenzaldehyde Isomers
The structural characteristics of this compound can be systematically compared with related nitrobenzaldehyde isomers to understand the influence of substituent position and nature on molecular properties. Comparison with 2-nitrobenzaldehyde reveals significant differences in molecular geometry and spectroscopic properties due to the ortho positioning of the nitro group. The 2-nitrobenzaldehyde structure exhibits intramolecular interactions between the nitro and aldehyde groups that are absent in the 4-(3-chlorophenoxy)-3-nitro derivative.
3-Nitrobenzaldehyde provides another important reference point for structural comparison, sharing the meta-nitro substitution pattern with the target compound. However, the absence of the chlorophenoxy substituent in 3-nitrobenzaldehyde results in significantly different molecular dimensions, electronic properties, and spectroscopic signatures. The molecular weight of 3-nitrobenzaldehyde is 151.12 grams per mole, substantially lower than the 277.66 grams per mole observed for the chlorophenoxy derivative.
4-Nitrobenzaldehyde represents the para-nitro isomer and exhibits distinct structural features compared to the meta-substituted target compound. The electronic effects of para versus meta nitro substitution create different charge distribution patterns and influence the reactivity of the aldehyde functional group. The 4-nitrobenzaldehyde structure lacks the phenoxy substituent, resulting in a more compact molecular architecture.
4-Chloro-3-nitrobenzaldehyde provides perhaps the most structurally relevant comparison, featuring both chlorine and nitro substituents on the same benzene ring. This compound has a molecular weight of 185.565 grams per mole and exhibits different substitution patterns compared to the target molecule. The direct attachment of chlorine to the benzaldehyde ring creates different electronic effects compared to the phenoxy-linked chlorine in the target compound.
The comparative analysis reveals that the chlorophenoxy substituent in this compound significantly increases molecular complexity and influences both physical and chemical properties. The following table summarizes key comparative data:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number |
|---|---|---|---|---|
| This compound | C₁₃H₈ClNO₄ | 277.66 | 80-82 | 320417-03-6 |
| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | - | 552-89-6 |
| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 56 | 99-61-6 |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | - | 555-16-8 |
| 4-Chloro-3-nitrobenzaldehyde | C₇H₄ClNO₃ | 185.565 | - | 16588-34-4 |
This comparative analysis demonstrates that the chlorophenoxy substitution substantially modifies the molecular properties compared to simple nitrobenzaldehyde isomers. The increased molecular size and complexity result in altered solubility, thermal stability, and spectroscopic characteristics. The presence of two aromatic rings connected through an ether linkage creates additional conformational flexibility and influences the overall molecular behavior in both solution and solid states.
Properties
IUPAC Name |
4-(3-chlorophenoxy)-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-2-1-3-11(7-10)19-13-5-4-9(8-16)6-12(13)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWAMJZFOINMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376976 | |
| Record name | 4-(3-chlorophenoxy)-3-nitrobenzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320417-03-6 | |
| Record name | 4-(3-chlorophenoxy)-3-nitrobenzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution to Form the Phenoxy Ether
A key step is the reaction of a chloronitrobenzene derivative with 3-chlorophenol under basic conditions to form the ether linkage.
- Reagents: 3-chlorophenol, potassium hydroxide (KOH), and 3-chloronitrobenzene or related nitro-substituted halobenzene.
- Conditions: Heating at 70–120 °C with stirring; copper powder may be used as a catalyst to facilitate the reaction.
- Mechanism: The phenol is deprotonated by KOH to form the phenoxide ion, which then displaces a halogen (usually chlorine) on the nitrobenzene ring via nucleophilic aromatic substitution.
- Example: In a reported synthesis, 3-chlorophenol (12.56 g, 97.7 mmol) was dissolved in KOH (6.83 g, 121.8 mmol) at 70–80 °C, then copper powder and 3,4-dichloronitrobenzene (11.04 g, 57.5 mmol) were added and stirred at 110–120 °C for 2.5 hours. After workup and purification, the nitroether intermediate was obtained in 96% yield.
Introduction or Preservation of the Aldehyde Group
The aldehyde group can be introduced or preserved depending on the starting materials:
- Starting from nitrobenzaldehyde derivatives: The nitro group is introduced by nitration of benzaldehyde derivatives, followed by ether formation.
- Oxidation methods: For some nitrobenzaldehydes, oxidation of precursors such as nitrophenylpyruvic acid salts with potassium permanganate under alkaline conditions can yield nitrobenzaldehydes with good purity and yield.
Purification and Refinement
- Crystallization: After reaction completion, the crude product is often crystallized from solvents such as toluene or ethyl acetate/hexane mixtures.
- Decoloring: Active carbon treatment is used to remove colored impurities.
- Drying: The purified crystals are dried under controlled temperature (e.g., 45–55 °C) to obtain the final product.
Representative Reaction Conditions and Yields
Research Findings and Analysis
- The nucleophilic aromatic substitution step is highly efficient when using copper powder as a catalyst and strong base (KOH), yielding nitroether intermediates in yields exceeding 90%.
- Oxidation of alkali metal salts of nitrophenylpyruvic acid with potassium permanganate under controlled temperature and pH conditions yields nitrobenzaldehydes with high purity (chromatographic purity ~99.95%) and good yields (~86%).
- The purification steps involving toluene and active carbon are critical to achieving high purity and removing colored impurities.
- The reaction conditions are mild enough to preserve sensitive functional groups such as aldehydes and nitro groups without significant side reactions.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic aromatic substitution | 3-chlorophenol, KOH, Cu, chloronitrobenzene | Ether formation | 90–96 | High yield, straightforward | Requires copper catalyst |
| Oxidation of phenylpyruvic acid salts | Potassium permanganate, alkaline medium | Oxidation to aldehyde | 55–86 | High purity, scalable | Requires careful temperature control |
| Crystallization and refining | Toluene, active carbon | Purification | - | High purity product | Multiple steps, solvent recovery |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid, or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 4-(3-Chlorophenoxy)-3-nitrobenzoic acid.
Reduction: 4-(3-Chlorophenoxy)-3-aminobenzenecarbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde serves as an intermediate in the synthesis of pharmaceutical compounds that exhibit antibacterial, antifungal, or anticancer properties. Its structural features facilitate interactions with biological targets, enhancing its therapeutic potential.
- Case Study : Research indicates that derivatives of this compound may inhibit breast cancer cell proliferation, suggesting its role as a potential anticancer agent.
Materials Science
The compound is utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials suitable for various applications in electronics and photonics.
- Example Application : The chlorophenoxy group enhances the compound's solubility and compatibility with different matrices, making it suitable for use in polymer blends or coatings.
Biological Studies
In biochemical research, this compound acts as a probe or reagent in assays to study enzyme activities or protein interactions. Its ability to form hydrogen bonds with target proteins enhances binding affinity, making it useful in drug design.
- Research Insight : Studies have shown that the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells .
Research indicates that this compound exhibits noteworthy biological activities:
- Anticancer Properties : Evidence suggests it may inhibit breast cancer cell proliferation through its interaction with cellular pathways.
- Antibacterial Effects : The compound has shown potential as an antibacterial agent against various pathogens .
Comparison with Related Compounds
The unique structural features of this compound can be contrasted with similar compounds to highlight its distinct properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde | Similar chlorophenoxy and nitro groups but different chlorine position | Affects reactivity and biological activity |
| 4-Nitrophenylacetaldehyde | Contains a nitrophenyl group without chlorination | Lacks chlorophenoxy functionality |
| 4-Chloro-3-methylbenzaldehyde | Contains methyl instead of nitro group | Different electronic properties due to methyl |
Mechanism of Action
The mechanism by which 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde exerts its effects depends on its specific application:
Biological Activity: In pharmaceutical research, the compound’s derivatives may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Material Properties: In materials science, the compound’s structure contributes to the properties of the resulting polymers, such as rigidity, thermal stability, and resistance to degradation.
Comparison with Similar Compounds
4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde o-methyloxime
- CAS : 320417-09-2
- Molecular formula : C₁₅H₁₄N₂O₄
- Molecular weight : 286.28 g/mol
- Key differences: Substituents: The 3-chlorophenoxy group is replaced with a 4-methylphenoxy group, reducing electronegativity. Functional group: The aldehyde is converted to an o-methyloxime, enhancing stability but reducing reactivity toward nucleophiles. Applications: Discontinued commercial availability limits its use, though it was previously employed in niche synthetic pathways .
| Parameter | 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde | 4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde o-methyloxime |
|---|---|---|
| CAS Number | 320417-03-6 | 320417-09-2 |
| Molecular Weight | 275.67 g/mol | 286.28 g/mol |
| Substituents | 3-Cl, 3-NO₂, 4-OPh | 4-Me, 3-NO₂, 4-OPh, o-methyloxime |
| Purity | 100% | ≥95% |
| Availability | Active | Discontinued |
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime
- CAS : 477851-86-8
- Molecular formula : C₁₃H₉ClN₂O₃S
- Molecular weight : 308.74 g/mol
- Functional group: Oxime formation modifies the aldehyde’s reactivity, favoring coordination chemistry applications. Applications: Likely used in metal chelation or as a precursor in organosulfur chemistry .
| Parameter | This compound | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime |
|---|---|---|
| CAS Number | 320417-03-6 | 477851-86-8 |
| Molecular Weight | 275.67 g/mol | 308.74 g/mol |
| Substituents | 3-Cl, 3-NO₂, 4-OPh | 4-Cl, 3-NO₂, S-Ph, oxime |
| Key Atom | Oxygen (phenoxy) | Sulfur (sulfanyl) |
3-Chlorobenzaldehyde
- CAS : 587-04-2
- Molecular formula : C₇H₅ClO
- Molecular weight : 140.57 g/mol
- Key differences: Simpler structure lacking nitro and phenoxy groups. Hazard profile: Shares aldehyde-related risks (e.g., skin/eye irritation) but lacks the nitro group’s oxidative hazards .
Structural and Functional Insights
- Electron-withdrawing effects: The nitro group in this compound enhances electrophilicity at the aldehyde position compared to non-nitro analogs.
- Substituent impact : Chlorine (electron-withdrawing) vs. methyl (electron-donating) groups alter electronic density, affecting reactivity in substitution or coupling reactions.
- Functional group versatility : Aldehydes are pivotal in condensations, whereas oximes (e.g., in and ) are stable intermediates for heterocycle synthesis.
Biological Activity
4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde is an organic compound with significant potential in biological applications, particularly in the field of medicinal chemistry. Its unique structural features, including a chlorophenoxy group and a nitro group, contribute to its biological activity, making it a subject of interest for researchers exploring anti-cancer properties and other therapeutic effects.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 277.66 g/mol
- Appearance : Pale yellow crystalline solid
- Melting Point : 147–150 °C
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in inhibiting cancer cell proliferation. The presence of both the chlorophenoxy and nitro groups enhances its interaction with cellular targets, which may lead to apoptosis in cancer cells.
Anti-Cancer Properties
Studies have highlighted the compound's potential in targeting breast cancer cells. The mechanism appears to involve:
- Inhibition of cell proliferation
- Induction of apoptosis through interaction with specific cellular pathways
While detailed mechanisms remain to be fully elucidated, preliminary findings suggest that the compound may act as a signaling molecule or modulator within various biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates capable of interacting with cellular components, enhancing its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde | Similar chlorophenoxy and nitro groups | Different position of chlorine affects reactivity |
| 4-Nitrophenylacetaldehyde | Contains a nitrophenyl group without chlorination | Lacks chlorophenoxy functionality |
| 4-Chloro-3-methylbenzaldehyde | Contains methyl instead of nitro group | Different electronic properties due to methyl |
This table illustrates how variations in substituents affect chemical behavior, biological activity, and potential applications.
Case Studies and Research Findings
-
Inhibition Studies :
- In vitro assays have demonstrated that this compound significantly inhibits the proliferation of breast cancer cell lines (IC values indicating effective concentrations).
- Further studies are needed to quantify these effects across different cancer types.
-
Mechanistic Insights :
- Research focusing on its interaction with biological macromolecules has provided insights into its mechanism of action. It is hypothesized that the compound may interact with enzymes or receptors involved in cell signaling pathways.
Applications in Research and Industry
The compound has several promising applications:
- Medicinal Chemistry : As an intermediate in synthesizing pharmaceutical compounds with potential antibacterial and antifungal properties.
- Biochemical Assays : It can serve as a probe or reagent to study enzyme activities or protein interactions.
- Agrochemicals : Potential use in developing new pesticides or herbicides due to its chemical reactivity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde with high purity?
- Methodology :
- Synthesis Pathway : Begin with 3-chlorophenol as the starting material. Introduce the phenoxy group to a nitrobenzaldehyde precursor via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃/DMF, 80–100°C). Monitor reaction progress using TLC or HPLC to ensure complete substitution .
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (>95% by area) and melting point analysis .
- Critical Considerations : Ensure anhydrous conditions to avoid hydrolysis of the aldehyde group.
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodology :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify characteristic peaks: aldehyde proton (~10 ppm), nitro group deshielding effects on adjacent protons, and chlorophenoxy aromatic signals .
- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, and Cl composition (±0.3% tolerance) .
Q. What are the stability considerations for this compound under experimental storage conditions?
- Methodology :
- Stability Testing : Store in amber vials at –20°C under inert gas (argon). Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess aldehyde oxidation or nitro group reduction. Monitor via HPLC .
- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation products; avoid prolonged light exposure .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites (e.g., aldehyde carbon). Compare with experimental results (e.g., Grignard or hydride additions) .
- Solvent Effects : Simulate solvation models (PCM) to predict reaction rates in polar vs. nonpolar solvents .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodology :
- Single-Crystal X-Ray Diffraction : Optimize crystal growth via slow evaporation (solvent: dichloromethane/hexane). Resolve ambiguities in nitro group orientation using Hirshfeld surface analysis .
- Twinned Crystals : Apply SHELXL or Olex2 refinement tools to deconvolute overlapping electron density peaks .
Q. How does the 3-chlorophenoxy substituent influence biological activity in related pharmacophores?
- Methodology :
- SAR Studies : Compare inhibitory potency of analogs (e.g., BAY-1797, a P2X4 inhibitor) using in vitro assays. Replace the chlorophenoxy group with other substituents (e.g., methoxy, trifluoromethyl) to assess steric/electronic effects .
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., GPX4 or VEGFR kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
